2-Bromo-6-(iodomethyl)pyridine
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Overview
Description
2-Bromo-6-(iodomethyl)pyridine is an organic compound with the molecular formula C6H5BrIN It is a derivative of pyridine, characterized by the presence of bromine and iodine substituents at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(iodomethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 6-methylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(iodomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Major Products Formed:
- Substitution reactions can yield various substituted pyridines.
- Coupling reactions can produce biaryl compounds and other complex structures.
Scientific Research Applications
2-Bromo-6-(iodomethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-(iodomethyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
2-Bromopyridine: Similar structure but lacks the iodine substituent.
2-Bromo-6-methylpyridine: Contains a methyl group instead of an iodomethyl group.
Uniqueness: 2-Bromo-6-(iodomethyl)pyridine is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
496840-11-0 |
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Molecular Formula |
C6H5BrIN |
Molecular Weight |
297.92 g/mol |
IUPAC Name |
2-bromo-6-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H5BrIN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 |
InChI Key |
VQLXAUILLFIKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CI |
Origin of Product |
United States |
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